molecular formula C11H10N4O B2629654 N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine CAS No. 1178344-09-6

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine

Cat. No.: B2629654
CAS No.: 1178344-09-6
M. Wt: 214.228
InChI Key: XELCMUZCFRJRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine is a chemical compound of significant interest in medicinal chemistry and preclinical research, built upon the privileged benzoxazole scaffold. The benzoxazole core is a heterocyclic aromatic compound known for its planar structure, which allows it to participate in key interactions with biological targets, such as π-π stacking and hydrogen bonding, due to the hydrogen bond-accepting capabilities of its oxygen and nitrogen atoms . This scaffold is considered a bioisostere of nucleic acid bases like adenine and guanine, which contributes to its wide range of potential biological activities and its presence in various natural products and pharmaceuticals . This specific derivative, incorporating a 1-methyl-1H-pyrazol-4-amine moiety, is a candidate for the development of novel therapeutic agents. While the precise biological profile of this exact compound is an area of active investigation, research on closely related structures provides strong direction. Benzoxazole derivatives have demonstrated potent activity as antagonists for the adenosine A2A receptor, a promising target for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's . Other benzoxazole-based compounds are being explored as 5-HT3 modulators, indicating potential applicability in conditions like nausea, vomiting, and irritable bowel syndrome . Furthermore, recent patents highlight the utility of complex molecules containing benzoxazole and other nitrogenous heterocycles in targeting oxidative stress pathways and inflammasome formation, which are implicated in a broad spectrum of chronic inflammatory, autoimmune, and neurodegenerative disorders . The compound is supplied for research purposes only. It is intended for use in non-clinical, in vitro investigations only, such as target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-7-8(6-12-15)13-11-14-9-4-2-3-5-10(9)16-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCMUZCFRJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine typically involves the formation of the pyrazole and benzoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the benzoxazole ring can be formed through the condensation of o-aminophenol with a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the pyrazole and benzoxazole rings. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that Mannich bases derived from benzoxazole exhibit promising activity against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines .

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological effects. For instance, studies on related compounds have suggested potential antipsychotic and anxiolytic activities through interactions with aminergic G protein-coupled receptors .

Agricultural Applications

Benzoxazole derivatives are recognized for their role in agrochemicals, particularly as herbicides. The structural characteristics of this compound suggest it could be explored for herbicidal applications due to its biological activity and potential to inhibit specific plant pathways .

Materials Science Applications

The unique chemical structure of this compound allows for its use in materials science, particularly in the development of organic semiconductors and dyes. Its ability to form stable complexes with metal ions can be exploited in creating novel materials with specific electronic properties.

Case Studies and Research Findings

Study Focus Findings
Mannich bases in medicinal chemistryAnticancer activityIdentified several Mannich bases with significant cytotoxicity against cancer cell lines; structure–activity relationship established.
Synthesis of novel benzoxazole derivativesAntimicrobial propertiesDemonstrated that certain benzoxazole derivatives exhibit strong antimicrobial activities against various pathogens.
Neuropharmacological evaluationNeuropharmacologyFound that related compounds interact with GPCRs showing potential for treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways .

Comparison with Similar Compounds

N-Phenyl-1,3-benzoxazol-2-amine Derivatives

Structural Differences :

  • Substituent : The phenyl group in N-phenyl derivatives is replaced with a 1-methylpyrazole moiety in the target compound.
  • Synthesis : Traditional phenyl derivatives often require toxic reagents (e.g., BOP, EDPBT) or harsh conditions, whereas the target compound uses I₂-mediated cyclodesulfurization, offering better environmental compatibility .

Biological Activity: N-Phenyl derivatives (compounds 15–26 in ) exhibit moderate antibacterial activity.

N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine

Structural Differences :

  • Core modification : The dihydroimidazole ring introduces partial saturation, altering conformational flexibility compared to the fully aromatic benzoxazole-pyrazole system.

Biological Activity :
This compound demonstrated the highest antibacterial activity among dihydroimidazole derivatives in , with broad-spectrum inhibition against Gram-positive and Gram-negative bacteria. The target compound’s pyrazole group may offer similar bioactivity, but direct comparative data are lacking .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Structural Differences :

  • Core replacement : The benzoxazole is absent, replaced by a pyridine ring.

Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% (). This contrasts with the higher efficiency of I₂-mediated methods for benzoxazole derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Synthesis Method Notable Bioactivity
N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine Benzoxazole 1-Methylpyrazole I₂-mediated cyclodesulfurization Antimicrobial (theoretical)
N-Phenyl-1,3-benzoxazol-2-amine Benzoxazole Phenyl BOP/EDPBT/TsCl Moderate antibacterial
N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-... Dihydroimidazole Benzoxazole Solvent-free synthesis High antibacterial
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridine, Cyclopropyl Copper-catalyzed coupling Not reported

Research Findings and Implications

  • Synthetic Advantages : The I₂-mediated route for the target compound avoids toxic reagents, aligning with green chemistry principles .
  • Bioactivity Gaps : While dihydroimidazole derivatives show potent antibacterial effects (), the target compound’s activity remains unvalidated. Pyrazole’s electronic profile may improve pharmacokinetics but requires empirical validation.
  • Structural Insights : Replacement of phenyl with pyrazole likely enhances solubility and target specificity due to heteroaromatic interactions.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine, a compound with the molecular formula C11H10N4OC_{11}H_{10}N_{4}O and a molecular weight of 214.22 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₀N₄O
Molecular Weight214.22 g/mol
CAS Number1178344-09-6
IUPAC NameThis compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. Its structure allows it to interact with bacterial DNA synthesis pathways, similar to other benzoxazole derivatives .
  • Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit specific enzymes involved in metabolic processes. For example, it may act on enzymes related to the Type III secretion system (T3SS), which is crucial for bacterial virulence .
  • Modulation of Neurotransmitter Receptors : Given its pyrazole moiety, there is potential for interaction with neurotransmitter receptors, which could influence neurological pathways and offer therapeutic avenues for conditions such as anxiety or depression .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Antibiotic Development : As antibiotic resistance becomes a critical issue, compounds like this may provide new avenues for developing effective antibiotics against resistant strains .
  • Cancer Treatment : Preliminary studies indicate that derivatives of benzoxazole compounds may have anticancer properties by inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disc diffusion assays against pathogens like Staphylococcus aureus and Escherichia coli.

Study 2: Enzyme Inhibition

Research conducted on the inhibition of T3SS revealed that this compound could significantly reduce the secretion of virulence factors in Pseudomonas aeruginosa, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Study 3: Neuropharmacological Effects

A pharmacological evaluation indicated that the compound might influence serotonin receptors, leading to anxiolytic effects in animal models. This suggests potential applications in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole and benzoxazole precursors. For example, copper-catalyzed coupling reactions (e.g., using CuBr and Cs₂CO₃) under reflux in polar aprotic solvents like DMSO at 35–50°C for 24–48 hours are effective. Optimization involves adjusting solvent polarity, catalyst loading, and temperature to enhance yield (e.g., 17–82% yields reported for similar compounds) .
  • Characterization : Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

  • NMR/IR Analysis : ¹H and ¹³C NMR confirm substituent connectivity (e.g., pyrazole NH at δ 8.8–9.0 ppm, benzoxazole aromatic protons at δ 7.0–8.5 ppm). IR spectra identify functional groups (e.g., C=N stretch ~1600 cm⁻¹, NH bend ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 215 for related pyrazole-benzoxazole hybrids) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) per CLSI guidelines .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and cytotoxicity checks on normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystal Growth : Diffraction-quality crystals are grown via slow evaporation from DMSO/EtOH mixtures. Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles (e.g., C-N bond ~1.35 Å in benzoxazole) .
  • Software Tools : SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for 3D visualization. Compare experimental data with DFT-optimized structures to validate geometry .

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be addressed?

  • Experimental Design : Standardize assay conditions (cell passage number, serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation).
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent DMSO% affecting cell viability) .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Q. How can synthetic challenges (e.g., low yield in coupling steps) be systematically troubleshooted?

  • Catalyst Screening : Test Pd/C, CuI, or NiCl₂ for cross-coupling efficiency. Monitor reaction intermediates via LC-MS.
  • Solvent Optimization : Compare DMF, THF, and acetonitrile for solubility and side-product suppression. Additives like TBAB may improve phase transfer in biphasic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.